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Abstract: RNA-binding motif protein 39 (RBM39) is a critical regulator of pre-mRNA splicing and

transcriptional processes.[1] Its dysregulation is implicated in the progression of various

cancers, making it a significant therapeutic target.[1][2] This document provides a

comprehensive technical overview of the effects of RBM39 modulators, specifically molecular

glues like indisulam, on gene expression profiles. We detail the mechanism of action,

summarize the impact on global gene expression with quantitative data, illustrate affected

signaling pathways, and provide detailed experimental protocols for studying these effects.

Introduction to RNA Splicing Modulation and RBM39
RNA splicing is a fundamental process in eukaryotic gene expression where non-coding

regions (introns) are removed from pre-mRNA, and coding regions (exons) are joined together

to form mature mRNA.[3] This process allows a single gene to produce multiple protein

variants, contributing to proteome diversity.[3][4] The fidelity of splicing is maintained by a

complex machinery known as the spliceosome, which is influenced by various RNA-binding

proteins (RBPs).

RNA-binding motif protein 39 (RBM39), also known as splicing factor HCC1, is an essential

RBP that functions as a co-factor for splicing and a transcriptional co-regulator.[2][5] It plays a

crucial role in splice site selection and is involved in the regulation of genes related to cell cycle

control, DNA damage repair, and metabolism.[6][7] Elevated expression of RBM39 has been

observed in numerous cancers, where it contributes to tumor progression by altering the
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splicing of cancer-related genes.[2] Consequently, RBM39 has emerged as a promising

therapeutic target in oncology.[1]

Small molecule modulators, particularly a class of aryl sulfonamides including indisulam,

tasisulam, and chloroquinoxaline sulfonamide (CQS), have been identified as potent agents

that selectively target RBM39 for degradation.[5][8] These compounds, referred to as SPLAMs

(splicing inhibitor sulfonamides), act as "molecular glues," inducing widespread splicing

abnormalities and leading to cancer cell death.[8][9]

Mechanism of Action: RBM39 Degradation by
Molecular Glues
The primary mechanism of action for RBM39 modulators like indisulam is not direct inhibition

but rather induced protein degradation. These compounds function by hijacking the cell's

ubiquitin-proteasome system.[1]

Indisulam acts as a molecular glue, facilitating a novel protein-protein interaction between

RBM39 and the DCAF15 (DDB1- and CUL4-Associated Factor 15) substrate receptor of the

CUL4-DDB1 E3 ubiquitin ligase complex.[1][8] This induced proximity leads to the

polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[1][5] The

degradation of RBM39 disrupts the normal assembly and function of the spliceosome, causing

widespread alternative splicing events and subsequent changes in gene expression, ultimately

triggering cell cycle arrest and apoptosis in cancer cells.[1][9] The sensitivity of cancer cells to

these modulators often correlates with the expression level of DCAF15, making it a potential

biomarker for treatment response.[8]
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Mechanism of Indisulam-Mediated RBM39 Degradation
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Indisulam acts as a molecular glue to induce RBM39 degradation.
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Impact on Global Gene Expression and Splicing
The depletion of RBM39 via molecular glues induces significant and widespread alterations in

the transcriptome.[9] These changes are not limited to simple up- or down-regulation of gene

expression but prominently feature aberrant pre-mRNA splicing events, including exon

skipping, intron retention, and the use of cryptic splice sites.[7][10]

Studies using RNA-sequencing (RNA-seq) have revealed thousands of differentially expressed

genes (DEGs) and differential transcript usage (DTUs) events upon RBM39 knockdown or

indisulam treatment.[6] For instance, one study identified 4,007 DEGs and 4,053 DTUs in cells

with depleted RBM39.[6] These mis-spliced genes are often enriched in critical cellular

pathways, including:

DNA Damage Repair (DDR): Genes such as ATM, BRCA1, and other components of the

homologous recombination pathway are aberrantly spliced, leading to impaired DNA repair

capacity.[5][11]

Cell Cycle Regulation: Key regulators of cell cycle progression, like CDK4 and c-MYC, show

altered expression or splicing, contributing to cell cycle arrest.[7]

Innate Immunity: RBM39 depletion affects the basal expression of key factors in the

interferon response pathway, including RIG-I, MDA5, STAT1, and STAT2.[6]

Apoptosis: The altered splicing landscape can favor the production of pro-apoptotic isoforms

of genes, contributing to programmed cell death.

Quantitative Analysis of Gene Expression Changes
The following tables summarize representative quantitative data from studies investigating the

effects of RBM39 modulation.

Table 1: Summary of RNA-Seq Analysis upon RBM39 Depletion
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Condition
Differentially
Expressed
Genes (DEGs)

Differential
Transcript
Usage (DTUs)

Overlap Reference

RBM39
Knockdown &
Indisulam
Treatment

4,007 4,053
1,570 DEGs &
1,977 DTUs

[6]

| Indisulam-treated AMKL cells | - | Increased Skipped Exon (SE) & Retained Intron (RI) events

| 907 mis-spliced and downregulated genes |[7] |

Table 2: Key Genes Affected by RBM39 Degradation

Gene Pathway
Effect of
RBM39
Degradation

Consequence Reference

ATM
DNA Damage
Repair

Aberrant
splicing,
frameshifts,
and protein
downregulatio
n

Compromised
DNA damage
response

[5]

DNA Repair

Genes

DNA Damage

Repair

Widespread

splicing errors

Increased

sensitivity to

PARP inhibitors

and cisplatin

[5][11]

c-MYC, CDK4 Cell Cycle

Decreased

protein

expression

Disrupted cell

cycle

progression

[7]

IRF3, RIG-I,

STAT1/2
Innate Immunity

Altered basal

expression

(transcriptional

and splicing)

Attenuated

innate immune

responses

[6]
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| ZMYND8 | Transcription Regulation | Altered alternative splicing | Inhibition of acute

megakaryoblastic leukemia (AMKL) growth |[7] |

Key Signaling Pathways Affected by RBM39
Modulation
The modulation of RBM39 has profound effects on critical signaling pathways, primarily due to

the altered splicing of key components within these pathways.[4][12]

DNA Damage Response and Repair
A significant consequence of RBM39 degradation is the disruption of the DNA Damage

Response (DDR) pathway.[5] RBM39 is required for the correct splicing of multiple genes

involved in DNA repair, including the master regulator ATM. Indisulam treatment leads to

splicing errors in ATM and other downstream DDR genes, resulting in reduced protein

expression and a defective response to genotoxic stress.[5]

This impairment of DNA repair machinery creates a synthetic lethal interaction with agents that

induce DNA damage, such as PARP inhibitors (e.g., olaparib).[5][11] By compromising the

cell's ability to repair DNA breaks, RBM39 degraders sensitize cancer cells to PARP inhibition,

offering a promising combination therapy strategy, particularly for cancers like high-grade

serous ovarian carcinoma.[5][11]
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Impact of RBM39 Degradation on DNA Damage Response
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Workflow for Western Blot Analysis of RBM39
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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